2,3-Difluoro-4,6-diiodobenzoic acid
Description
Properties
CAS No. |
501433-07-4 |
|---|---|
Molecular Formula |
C7H2F2I2O2 |
Molecular Weight |
409.89 g/mol |
IUPAC Name |
2,3-difluoro-4,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H2F2I2O2/c8-5-3(11)1-2(10)4(6(5)9)7(12)13/h1H,(H,12,13) |
InChI Key |
IZCSXYGQQYZXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)C(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-4,6-diiodobenzoic acid typically involves the deprotonation of a fluoroarene intermediate followed by carboxylation. One common method includes the use of alkyllithium or lithium dialkylamide as reagents for direct deprotonation, followed by carboxylation to form the desired acid . Another approach involves the trapping of the aryllithium intermediate with iodine, leading to the formation of iodofluoroarene, which is then converted into the acid through subsequent reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4,6-diiodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids.
Scientific Research Applications
2,3-Difluoro-4,6-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology and Medicine:
Industry: The compound can be used in the development of specialty chemicals and materials, particularly those requiring specific halogenation patterns.
Mechanism of Action
The mechanism by which 2,3-difluoro-4,6-diiodobenzoic acid exerts its effects is primarily through its reactivity with various chemical reagents. The presence of both fluorine and iodine atoms influences its electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 2,3-Difluoro-4,6-diiodobenzoic acid and its analogs based on substituent positions, molecular properties, and synthesis methodologies:
Table 1: Substituent Positions and Key Properties
Key Observations:
Substituent Effects on Reactivity: The presence of iodine atoms (high atomic radius, polarizable) increases molecular weight and may enhance intermolecular interactions (e.g., halogen bonding) compared to non-iodinated analogs like 3,5-difluorobenzoic acid .
Synthetic Complexity :
- Multi-halogenated compounds (e.g., diiodo-difluoro derivatives) require sequential halogenation steps. For example, compound 6 is synthesized via iodination of fluorobenzoic acid precursors, while the target compound would necessitate precise fluorination after iodination (or vice versa) .
Applications :
- Diiodo-fluorinated benzoic acids may serve as intermediates in drug development (e.g., thyroid hormone analogs) or X-ray contrast agents due to iodine’s radiopacity .
Research Findings and Limitations
Synthesis Challenges :
- The synthesis of multi-halogenated benzoic acids often requires rigorous purification, as seen in the use of 3:1 hexane:EtOAc for silica gel chromatography in compound 6’s synthesis .
- Deuterated analogs (e.g., 3,5-difluorobenzoic acid-d3) are commercially available , but iodinated deuterated derivatives remain unreported in the provided evidence.
Data Gaps: Experimental data for 2,3-Difluoro-4,6-diiodobenzoic acid (e.g., melting point, solubility, spectroscopic profiles) are absent in the provided sources. Extrapolation from analogs suggests lower solubility in polar solvents compared to non-iodinated compounds.
Biological Activity
2,3-Difluoro-4,6-diiodobenzoic acid is a halogenated aromatic compound that has garnered interest in various biological applications due to its unique structural properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C7H3F2I2O2
- Molecular Weight : 359.89 g/mol
- Structure : The compound features two fluorine atoms and two iodine atoms attached to a benzoic acid framework, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that halogenated benzoic acids, including 2,3-difluoro-4,6-diiodobenzoic acid, exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that halogenated derivatives can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and biofilm formation.
| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |
|---|---|---|
| 2,3-Difluoro-4,6-diiodobenzoic acid | TBD | TBD |
| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |
| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |
Note: Specific MIC values for 2,3-difluoro-4,6-diiodobenzoic acid were not available in the current literature but are anticipated based on structural similarities with active compounds.
Antibiofilm Activity
The compound has shown potential in preventing biofilm formation in pathogenic bacteria. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix. Inhibiting biofilm formation is crucial for enhancing the efficacy of antimicrobial agents.
Study on Halogenated Compounds
A comprehensive study highlighted the antibacterial and antibiofilm activities of various halogenated phenylboronic acids against Vibrio species. The research showed that compounds with similar structural motifs to 2,3-difluoro-4,6-diiodobenzoic acid effectively reduced biofilm formation and inhibited virulence factors such as motility and hydrophobicity .
Evaluation of Fluorinated Derivatives
In another study focusing on fluorinated nucleosides, derivatives demonstrated antiviral activity while maintaining low cytotoxicity levels. This suggests that introducing fluorine atoms into organic compounds can enhance biological activity without compromising safety .
The biological activity of 2,3-difluoro-4,6-diiodobenzoic acid may be attributed to:
- Halogen Effects : The presence of iodine and fluorine can alter the electronic properties of the molecule, enhancing its interaction with biological targets.
- Structural Conformation : The unique arrangement of halogens may facilitate binding to bacterial enzymes or receptors involved in cell wall synthesis or biofilm formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
